Boc-D-Tyr(tBu)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

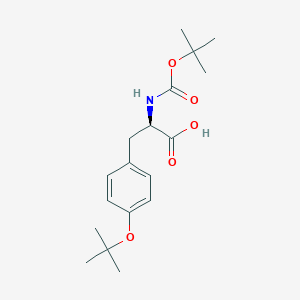

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQLLMOXFVKKCN-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of Boc-D-Tyr(tBu)-OH?

An In-depth Technical Guide to the Physicochemical Properties of Boc-D-Tyr(tBu)-OH

Introduction

N-α-(tert-Butoxycarbonyl)-O-(tert-butyl)-D-tyrosine, commonly abbreviated as this compound, is a pivotal protected amino acid derivative utilized extensively in synthetic organic chemistry. For researchers and professionals in drug development and peptide synthesis, a thorough understanding of its physicochemical properties is not merely academic—it is fundamental to ensuring the success of complex multi-step syntheses, particularly in the realm of solid-phase peptide synthesis (SPPS).

This guide offers a detailed examination of the core chemical and physical characteristics of this compound. We will move beyond simple data presentation to explore the causality behind its properties, providing field-proven insights into its handling, analysis, and application. The dual-protection scheme, featuring an acid-labile Boc group on the α-amino function and a more robust, yet still acid-cleavable, tert-butyl ether on the side-chain hydroxyl, is central to its utility in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for SPPS.[1][2][3] Understanding the precise nature of this compound is the first step toward leveraging its full potential in the synthesis of novel peptides and complex molecules.

Chemical Identity and Structure

The precise identification of a chemical reagent is the foundation of reproducible science. The structural features of this compound—specifically the bulky, lipophilic tert-butyl groups—are directly responsible for many of its characteristic properties, including its solubility profile and stability.

| Identifier | Value | Reference(s) |

| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoic acid | [4] |

| Synonyms | N-α-(t-Butoxycarbonyl)-O-(t-butyl)-D-tyrosine, Boc-D-Tyrosine(t-butyl) | [1][4][5] |

| CAS Number | 507276-74-6 | [1][6][7][8][9] |

| Molecular Formula | C₁₈H₂₇NO₅ | [6][7][8][9] |

| Molecular Weight | 337.41 g/mol | [6][7][8] |

| Appearance | White to off-white solid powder | [1][5][9] |

Chemical Structure:

Core Physicochemical Properties

The physical properties of this compound dictate its behavior in solution and in the solid state, which has direct implications for reaction setup, purification, and storage.

| Property | Value / Description | Reference(s) |

| Melting Point | 113-118 °C (for the L-isomer) | [10][11][12] |

| Optical Rotation | [α]D20 = +15 ± 2º (c=1 in DMF) (inferred) | [11][13] |

| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in water | [1][10][12][14] |

| Appearance | White to off-white or slight yellow powder | [9][12][13] |

Melting Point

The melting point is a critical indicator of purity. For this compound, most commercial sources provide data for its enantiomer, Boc-L-Tyr(tBu)-OH, which has a melting point in the range of 113-118 °C.[10][11][12] According to the principles of stereochemistry, enantiomers possess identical physical properties, such as melting point, boiling point, and density. Therefore, pure this compound is expected to have the same melting point range as its L-counterpart. A significant depression or broadening of this range would suggest the presence of impurities.

Optical Rotation

As a chiral molecule, this compound rotates plane-polarized light. The specific rotation is a defining characteristic used to confirm stereochemical integrity. Data for the L-isomer is reported as [α]D20 = -15 ± 2º (c=1 in DMF).[11] The D-enantiomer will have an equal but opposite rotation. Thus, the expected specific rotation for this compound is +15 ± 2º under the same conditions. This measurement is crucial for quality control, as contamination with the L-isomer would cause a deviation from this value.

Solubility Profile

The solubility of this compound is dominated by the two bulky, nonpolar tert-butyl protecting groups. These groups increase the compound's lipophilicity, rendering it readily soluble in common organic solvents but insoluble in water.[1][10] This property is advantageous in SPPS, which is typically conducted in non-aqueous polar solvents.

| Solvent | Reported Solubility | Approx. Molar Concentration | Notes | Reference(s) |

| Dimethylformamide (DMF) | "Clearly soluble" at 1 mmol in 2 mL | ~0.5 M | A standard solvent for peptide synthesis. | [13][14] |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL | ~0.296 M | Ultrasonic assistance may be required. Use of fresh, anhydrous DMSO is recommended. | [14][15] |

| Dichloromethane (DCM) | Soluble | - | A common solvent for handling Boc-protected amino acids. | [1][12][14] |

| Water | Insoluble | - | The hydrophobic protecting groups prevent dissolution in aqueous media. | [1][10][12] |

The high solubility in solvents like DMF and DCM is critical for achieving efficient coupling reactions during peptide synthesis, ensuring that the reagent is fully available to react with the resin-bound peptide chain.[2][14]

Stability and Handling

Proper storage and handling are essential to maintain the integrity of this compound.

-

Storage: The compound is stable under recommended storage conditions.[5] It should be stored in a tightly sealed container in a cool, dry place.[9] Specific temperature recommendations vary, ranging from ambient (10°C - 25°C) to refrigerated (2-8°C or ≤5°C) or frozen (-20°C) for long-term preservation.[5][6][10][11][15] Storing at lower temperatures minimizes the risk of slow degradation over time.

-

Incompatibilities: Avoid contact with strong oxidizing agents, which can react with the electron-rich aromatic ring or other parts of the molecule.[5]

-

Handling: Standard laboratory hygiene should be observed, including the use of personal protective equipment (gloves, safety glasses). Avoid breathing dust by handling in a well-ventilated area or fume hood.[5][16]

Experimental Protocols for Quality Assessment

A self-validating system of protocols is essential for ensuring the quality of starting materials in drug development. The following workflows outline standard procedures for the characterization of this compound.

References

- 1. CAS 507276-74-6: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 507276-74-6 [amp.chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. This compound | 507276-74-6 | FB72175 | Biosynth [biosynth.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. This compound - CsBioChina [csbiochina.com]

- 10. echemi.com [echemi.com]

- 11. chemimpex.com [chemimpex.com]

- 12. benchchem.com [benchchem.com]

- 13. Boc-Tyr(tBu)-OH Novabiochem 47375-34-8 [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. chembk.com [chembk.com]

The Cornerstone of Stability: A Technical Guide to Boc-D-Tyr(tBu)-OH in Peptide Synthesis

Introduction: Engineering Peptides with Precision and Stability

In the landscape of modern drug discovery and development, synthetic peptides represent a frontier of immense therapeutic potential. Their specificity and biological activity are, however, often counterbalanced by their susceptibility to enzymatic degradation. The strategic incorporation of non-natural amino acids, such as D-enantiomers, is a cornerstone of medicinal chemistry, aimed at enhancing the proteolytic stability and, consequently, the in vivo half-life of peptide-based therapeutics.[1] This guide provides an in-depth technical exploration of Boc-D-Tyr(tBu)-OH, a pivotal building block in the synthesis of robust and bioactive peptides. We will delve into its unique structural attributes, its functional role in peptide synthesis, and provide field-proven protocols for its application.

This compound is a derivative of the amino acid D-tyrosine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group of the side chain is protected by a tert-butyl (tBu) ether.[2] This dual-protection scheme is fundamental to its utility, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of solid-phase peptide synthesis (SPPS).[3][4] The D-configuration of the chiral center offers inherent resistance to proteases, which are stereospecific for L-amino acids.[5]

Structural Anatomy and Physicochemical Profile

The efficacy of this compound in peptide synthesis is intrinsically linked to its molecular architecture and physical properties. Understanding these characteristics is paramount for optimizing reaction conditions and ensuring successful peptide assembly.

Core Structural Features

The structure of this compound is defined by three key components:

-

D-Tyrosine Backbone: The D-enantiomer of tyrosine provides the foundational stereochemistry that imparts proteolytic resistance to the resulting peptide.[1][5]

-

Nα-Boc Protecting Group: The tert-butyloxycarbonyl group is a temporary protecting group for the alpha-amino functionality. Its key characteristic is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its selective removal at each cycle of peptide synthesis without affecting the more acid-stable side-chain protecting groups.[6][7]

-

Side-Chain tBu Protecting Group: The tert-butyl ether protecting the phenolic hydroxyl group of the tyrosine side chain is considered a "permanent" protecting group during the iterative cycles of peptide synthesis. It is stable to the milder acidic conditions used for Boc deprotection but is readily cleaved during the final, harsh acidolytic step, such as with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which simultaneously cleaves the peptide from the resin support.[3][8]

Physicochemical Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in peptide synthesis.

| Property | Value | References |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-[4-(tert-butoxy)phenyl]propanoic acid | [9] |

| CAS Number | 507276-74-6 | [9] |

| Molecular Formula | C₁₈H₂₇NO₅ | [10][11] |

| Molecular Weight | 337.41 g/mol | [10][11] |

| Appearance | White to off-white powder | [11][12] |

| Melting Point | 112 - 118 °C | [11][12] |

| Optical Rotation | [α]²⁰/D = -15.0 ± 2.0° (c=1 in DMF) | [11][12] |

| Solubility | Soluble in DMF, DMSO, DCM, Chloroform, Ethyl Acetate, and Acetone. Insoluble in water. | [9][13][14][15][16] |

The Functional Role of this compound in Peptide Synthesis

The strategic design of this compound addresses several critical challenges in peptide synthesis, ensuring the fidelity and purity of the final product.

Preventing Unwanted Side Reactions

The primary function of the protecting groups is to prevent unwanted side reactions during peptide bond formation.

-

Nα-Boc Group: By temporarily blocking the alpha-amino group, the Boc group ensures that the amino acid is coupled in the correct sequence and prevents self-polymerization.[6]

-

Side-Chain tBu Group: The phenolic hydroxyl group of tyrosine is nucleophilic and can react with activated amino acids during coupling, leading to branched peptide impurities. The tBu ether effectively shields this reactive group, preventing O-acylation.[8] Furthermore, the electron-rich aromatic ring of tyrosine is susceptible to alkylation by carbocations generated during the acid-mediated deprotection of other groups. The tBu ether provides steric hindrance and electronic deactivation, mitigating this side reaction.[8]

Ensuring Orthogonality in Synthesis

The concept of orthogonality is central to modern peptide synthesis. It refers to the ability to remove one type of protecting group without affecting others.[7] In the context of Boc/Bzl SPPS, the differential acid lability of the Nα-Boc group and the side-chain tBu group provides the necessary orthogonality. The Boc group is removed with moderate acid (e.g., TFA), while the tBu group remains intact until the final, strong acid cleavage.[3][15]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the incorporation of this compound in a typical manual Boc-SPPS workflow.

Workflow for a Single Amino Acid Coupling Cycle in Boc-SPPS

References

- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. lifetein.com [lifetein.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. CAS 507276-74-6: this compound | CymitQuimica [cymitquimica.com]

- 10. peptide.com [peptide.com]

- 11. Boc-Tyr(tBu)-OH Novabiochem 47375-34-8 [sigmaaldrich.com]

- 12. chemimpex.com [chemimpex.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

A Technical Guide to N-α-Boc-O-tert-butyl-D-tyrosine: Properties and Applications in Solid-Phase Peptide Synthesis

This guide provides an in-depth analysis of N-α-(tert-Butoxycarbonyl)-O-(tert-butyl)-D-tyrosine, commonly referred to as Boc-D-Tyr(tBu)-OH. It is a critical building block for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, particularly those utilizing Boc-based strategies. We will explore its fundamental properties, the rationale behind its chemical design, and its practical application in Solid-Phase Peptide Synthesis (SPPS).

Core Molecular Profile

This compound is a derivative of the non-proteinogenic D-enantiomer of tyrosine. Its structure is strategically modified with two distinct acid-labile protecting groups, the tert-butyloxycarbonyl (Boc) group and the tert-butyl (tBu) group, which are essential for its function in stepwise peptide synthesis.

Key Physicochemical Properties

The precise molecular characteristics of this compound are fundamental for accurate reagent preparation and stoichiometric calculations in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₇NO₅ | [1][2][3][4] |

| Molecular Weight | 337.41 g/mol | [1][5][6] |

| CAS Number | 507276-74-6 | [1][2][3][7][8] |

| Appearance | White to off-white powder | [8][9] |

| Synonyms | N-Boc-O-t-butyl-D-tyrosine, N-[(1,1-Dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-D-tyrosine | [2][4][7] |

| Solubility | Soluble in organic solvents like DMF, DCM, DMSO, and Chloroform. Insoluble in water. | [9][10] |

The Rationale of the Orthogonal Protecting Group Strategy

The utility of this compound in peptide synthesis is rooted in its dual-protection scheme, which is central to the Boc/Bzl (benzyl) protection strategy in SPPS.[10] This approach relies on the differential acid lability of the two protecting groups.

-

Nα-Boc Group (Temporary Protection): The Boc group on the alpha-amino function is highly sensitive to moderately acidic conditions. It is selectively removed at each cycle of peptide synthesis using an agent like trifluoroacetic acid (TFA) in dichloromethane (DCM).[10][11][12] This unmasks the amine, making it available for coupling with the next amino acid in the sequence.

-

Side-Chain tBu Group (Permanent Protection): The phenolic hydroxyl group of the tyrosine side chain is protected by a tert-butyl (tBu) ether.[10] This group is significantly more stable to the mild acid conditions used for Boc deprotection. Its purpose is to prevent undesirable side reactions, such as O-acylation, during the peptide chain elongation process.[13] The tBu group is only removed during the final, harsh acid cleavage step, typically with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10][13]

This differential stability is the cornerstone of a successful synthesis, allowing for the sequential and controlled assembly of the peptide chain.

Caption: Orthogonal protection strategy of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental reagent for incorporating D-tyrosine residues into a peptide sequence via the Boc-SPPS methodology.[14] The general workflow is iterative, involving repeated cycles of deprotection, neutralization, and coupling.

Experimental Protocol: Single Coupling Cycle

This protocol outlines the addition of a single this compound residue to a growing peptide chain anchored to a solid support (e.g., Merrifield resin).

1. Nα-Boc Deprotection:

- The peptide-resin is treated with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 20-30 minutes to remove the N-terminal Boc group.[11]

- The resin is then washed thoroughly with DCM and isopropanol (IPA) to remove residual acid and TFA salts.[11]

2. Neutralization:

- The protonated N-terminal amine is neutralized using a hindered base, typically 10% diisopropylethylamine (DIEA) in DCM or DMF, to prepare it for coupling.[10][11]

- Causality: This step is critical because the free amine is the nucleophile required for the subsequent coupling reaction. Incomplete neutralization leads to coupling failure. "In situ" neutralization protocols, where neutralization and coupling occur simultaneously, are also common and can improve efficiency, especially for difficult sequences.[12]

3. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling reagent such as HBTU (2-4 equivalents) in DMF.[10]

- Add DIEA (4-8 equivalents) to this solution to activate the carboxylic acid of the amino acid.

- This activated solution is then added to the neutralized peptide-resin.

- The coupling reaction is allowed to proceed for 1-2 hours at room temperature.[10]

- Validation: The completion of the reaction is monitored using a qualitative method like the Kaiser test, which detects free primary amines. A negative result (e.g., beads remain colorless) indicates a successful coupling.

4. Washing:

- Following the coupling, the resin is washed extensively with DMF and DCM to remove excess reagents, activated amino acid, and reaction byproducts.[10][14] The resin is now ready for the next deprotection cycle.

Start [label="Start:\nPeptide-Resin\n(Boc-Protected)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Deprotection [label="Step 1: Deprotection\n(TFA in DCM)"];

Wash1 [label="Wash\n(DCM/IPA)"];

Neutralization [label="Step 2: Neutralization\n(DIEA in DCM/DMF)"];

Wash2 [label="Wash\n(DCM)"];

Coupling [label="Step 3: Coupling\n(Activated this compound)"];

Wash3 [label="Wash\n(DMF/DCM)"];

End [label="End:\nPeptide-Resin\n(Chain Elongated by 1 Residue)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Loop [label="Repeat for\nNext Amino Acid", shape=ellipse, style=dashed];

Start -> Deprotection;

Deprotection -> Wash1;

Wash1 -> Neutralization;

Neutralization -> Wash2;

Wash2 -> Coupling;

Coupling -> Wash3;

Wash3 -> End;

End -> Loop [style=dashed];

Loop -> Deprotection [style=dashed];

}

Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups, including the tBu group from the tyrosine residue.

Protocol: HF Cleavage

The use of anhydrous hydrogen fluoride (HF) is the standard method for final cleavage in Boc-SPPS but requires specialized equipment and stringent safety precautions due to its hazardous nature.[15][16]

1. Resin Preparation:

- The fully synthesized peptide-resin is dried under vacuum for several hours.[10]

- The dried resin is placed into a specialized HF cleavage apparatus.

2. Scavenger Addition:

- A "scavenger" cocktail is added to the resin. A common choice is anisole.

- Causality: During cleavage, the tBu group is released as a reactive tert-butyl cation. This cation can re-alkylate sensitive residues like tryptophan or methionine. Scavengers are carbocation traps that react with these cations, preventing deleterious side reactions.

3. Cleavage Reaction:

- The reaction vessel is cooled to 0°C.

- Anhydrous HF is carefully distilled into the vessel. The typical ratio is HF:anisole (9:1).[10]

- The mixture is stirred at 0°C for 1-2 hours.

4. Peptide Isolation and Purification:

- The HF is removed under a stream of nitrogen or by vacuum.

- The crude peptide is precipitated and washed with cold diethyl ether to remove scavengers and organic byproducts.[14]

- The precipitated peptide is then dissolved in an appropriate aqueous buffer and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is an expertly designed amino acid derivative that is indispensable for the incorporation of D-tyrosine in Boc-based solid-phase peptide synthesis. Its orthogonal protection scheme, featuring a mild acid-labile Nα-Boc group and a strong acid-labile side-chain tBu group, is perfectly aligned with the workflow of Boc-SPPS.[10] A thorough understanding of the chemical principles behind its use, from the iterative deprotection/coupling cycles to the final cleavage with appropriate scavengers, is paramount for the successful synthesis of high-purity peptides for research and drug development.

References

- 1. This compound | 507276-74-6 | FB72175 | Biosynth [biosynth.com]

- 2. CAS 507276-74-6: this compound | CymitQuimica [cymitquimica.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Boc-Tyr(tBu)-OH Novabiochem 47375-34-8 [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. This compound - CsBioChina [csbiochina.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

The Strategic Imperative of D-Amino Acid Derivatives in Modern Peptide Design: A Technical Guide

Abstract

The therapeutic promise of peptides is often curtailed by their inherent biological fragility. Nature's reliance on L-amino acids renders native peptides susceptible to rapid proteolytic degradation, limiting their in vivo half-life and clinical utility. The strategic incorporation of non-canonical amino acids, particularly D-amino acid derivatives like Boc-D-Tyr(tBu)-OH, represents a cornerstone of modern peptide drug design. This guide provides an in-depth technical exploration of the rationale and methodologies behind using D-amino acids to overcome the limitations of natural peptides. We will dissect the profound impact of chirality on peptide stability, structure, and function, with a specific focus on the practical application of protected D-Tyrosine derivatives in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage stereochemical diversity for the creation of next-generation peptide therapeutics.

Introduction: The L-Amino Acid Conundrum in Peptide Therapeutics

Peptides are exquisite signaling molecules, offering high specificity and low off-target toxicity, making them highly attractive therapeutic candidates. However, their journey from bench to bedside is fraught with challenges, the most significant being their rapid clearance from the body.[1] This vulnerability stems from their composition of exclusively L-amino acids, the building blocks of life readily recognized and degraded by a vast arsenal of endogenous proteases.[1][2] These enzymes exhibit a high degree of stereospecificity, meaning they are configured to bind and cleave peptide bonds flanked by L-amino acids. This Achilles' heel of L-peptides necessitates frequent administration, often at high doses, to maintain therapeutic concentrations, thereby increasing treatment burden and cost.

The introduction of D-amino acids, the non-superimposable mirror images of their L-counterparts, provides a powerful and elegant solution to this problem.[3][4] By strategically replacing one or more L-amino acids with their D-enantiomers, we can fundamentally alter the peptide's interaction with proteolytic enzymes, bestowing upon it a "stereochemical shield."

The Core Advantages of D-Amino Acid Incorporation

The decision to incorporate a D-amino acid into a peptide sequence is a strategic one, aimed at achieving several key enhancements to its therapeutic profile.

Enhanced Proteolytic Stability: The Primary Directive

The most profound and widely exploited advantage of D-amino acid incorporation is the dramatic increase in resistance to enzymatic degradation.[3][5][6] The peptide bonds adjacent to a D-amino acid residue are not recognized by the active sites of most proteases, effectively halting the degradation process at that point.[3][4] This steric hindrance significantly extends the peptide's half-life in biological fluids, leading to improved bioavailability and a more favorable pharmacokinetic profile.[5][6] Studies have shown that even partial substitution with D-amino acids, particularly at the termini, can confer substantial protection against proteolysis in human serum and lysosomal preparations.[7][8]

Diagram: Enzymatic Degradation of L- vs. D-Peptides

Caption: Proteases recognize and cleave L-peptides, while D-amino acid incorporation provides steric hindrance, preventing cleavage and enhancing stability.

Modulation of Secondary Structure and Receptor Affinity

The introduction of a D-amino acid can induce significant conformational changes in a peptide.[3][9] D-amino acids can be used to promote or stabilize specific secondary structures, such as β-turns and α-helices, which are often crucial for receptor binding and biological activity.[2][3] For instance, a D-proline residue can be a key element in nucleating a stable β-hairpin structure.[2] This ability to fine-tune the peptide's three-dimensional shape can lead to altered binding affinities and selectivities for target receptors.[3][6][10] In some instances, this can result in the development of "superagonists" with enhanced potency or antagonists with improved selectivity.

Conversely, D-amino acids can also be employed to disrupt undesirable secondary structures, potentially reducing off-target effects or aggregation propensity.

Reduced Immunogenicity

Peptides composed partially or entirely of D-amino acids may exhibit reduced immunogenicity compared to their L-counterparts.[11] This is because the initial steps of an immune response often involve the proteolytic processing of antigens by antigen-presenting cells. Since D-peptides are resistant to this processing, they may be less likely to be presented to T-cells, thereby evading an immune response.[6]

The Role of Protecting Groups: this compound in Focus

The practical incorporation of D-amino acids into a peptide sequence is achieved through Solid-Phase Peptide Synthesis (SPPS). This powerful technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[12][13] To ensure the correct sequence is assembled, the reactive functional groups of the amino acids must be temporarily masked with protecting groups.[14]

The choice of protecting group strategy is critical and dictates the entire synthesis workflow.[15] The two most common strategies are the Fmoc/tBu and the Boc/Bzl approaches.[14][16] Our focus here is on the Boc/Bzl strategy, which is particularly relevant to the use of This compound .

In this derivative:

-

Boc (tert-butyloxycarbonyl): This group protects the α-amino group of the D-tyrosine.[17][18] It is considered a temporary protecting group because it is removed at the beginning of each coupling cycle under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[18][19]

-

tBu (tert-butyl): This group protects the reactive phenolic hydroxyl group on the side chain of D-tyrosine.[19][20] It is a permanent or more robust protecting group that remains intact during the repetitive Boc deprotection steps and is only removed at the very end of the synthesis during the final cleavage of the peptide from the resin, which requires a much stronger acid like anhydrous hydrogen fluoride (HF).[20][21]

Diagram: this compound Protective Group Strategy

Caption: Orthogonal protection of this compound with acid-labile Boc and more stable tBu groups.

This differential acid lability is the cornerstone of the Boc/Bzl strategy, allowing for the selective deprotection and sequential addition of amino acids to build the desired peptide chain.[18] The use of this compound is therefore integral to incorporating a D-Tyrosine residue while preventing unwanted side reactions at its phenolic hydroxyl group during synthesis.[20]

Experimental Protocols and Methodologies

The successful synthesis of a D-amino acid-containing peptide requires meticulous attention to detail at each step of the SPPS process.

General Boc-SPPS Workflow Incorporating this compound

The following protocol outlines a single iterative cycle for the addition of a this compound residue to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin (with a free N-terminal amine)

-

This compound

-

Coupling reagent (e.g., HBTU, DIC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Nα-Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

-

Drain the vessel and repeat the TFA treatment for 20-30 minutes to ensure complete removal of the Boc group.[18]

-

Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.

-

-

Neutralization:

-

Treat the resin with a solution of 5-10% DIPEA in DMF for 2-5 minutes to neutralize the TFA salt of the N-terminal amine.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Coupling:

-

In a separate vial, pre-activate this compound (2-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2-4 equivalents) and DIPEA (4-8 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Diagram: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: The iterative cycle of Boc-SPPS for the incorporation of a protected amino acid residue.

Final Cleavage and Deprotection

Once the desired peptide sequence has been assembled, the peptide must be cleaved from the resin support, and the permanent side-chain protecting groups (including the tBu on Tyrosine) must be removed.

Cleavage Cocktail:

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger (e.g., Anisole, 5-10% v/v)

Protocol:

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

-

Resin Preparation: Dry the fully synthesized peptide-resin under vacuum for at least 3 hours.[20]

-

Cleavage Reaction:

-

Cool the HF apparatus containing the peptide-resin to -5 to 0°C.

-

Distill anhydrous HF into the reaction vessel.

-

Add the scavenger (e.g., anisole) to quench reactive carbocations generated during cleavage.

-

Stir the mixture at 0°C for 1-2 hours.[20]

-

-

HF Removal: Remove the HF by vacuum distillation.

-

Peptide Precipitation and Isolation:

-

Wash the remaining resin with cold diethyl ether to precipitate the crude peptide.

-

Filter and collect the crude peptide.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Impact and Data Presentation

The substitution of L-amino acids with their D-counterparts has a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides.

Table 1: Comparative Stability of L- and D-Amino Acid Containing Peptides

| Peptide Sequence | Modification | Half-life in Human Serum (hours) | Reference |

| TPTPTGTQTPT (all L) | None | < 1 | [8] |

| tpTPTGTQTPT | D-Thr and D-Pro at N-terminus | > 24 | [8] |

| L-Enkephalin (YGGFL) | None | ~2-5 minutes | [6] |

| [D-Ala2]-Enkephalin | L-Gly at position 2 replaced with D-Ala | Significantly increased | [6] |

Data is representative and intended for comparative purposes. Actual values may vary based on the specific peptide sequence and experimental conditions.

Conclusion and Future Perspectives

The strategic incorporation of D-amino acid derivatives like this compound is an indispensable tool in the arsenal of the modern peptide chemist. This approach directly addresses the primary liability of native peptides—their poor metabolic stability—thereby unlocking their full therapeutic potential.[3][6] By conferring resistance to proteolysis, modulating conformation, and potentially reducing immunogenicity, D-amino acids enable the rational design of peptides with tailored, drug-like properties. The use of well-defined protected derivatives within robust SPPS workflows allows for the precise and efficient synthesis of these modified peptides. As our understanding of the intricate relationship between stereochemistry, structure, and biological function continues to deepen, the creative application of D-amino acids will undoubtedly continue to drive the development of innovative and effective peptide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. lifetein.com [lifetein.com]

- 6. benchchem.com [benchchem.com]

- 7. lifetein.com [lifetein.com]

- 8. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pnas.org [pnas.org]

- 12. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 13. bachem.com [bachem.com]

- 14. biosynth.com [biosynth.com]

- 15. benchchem.com [benchchem.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. BOC Protection and Deprotection [bzchemicals.com]

- 18. benchchem.com [benchchem.com]

- 19. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Stereoisomers of Boc-Tyr(tBu)-OH: Navigating Chirality in Peptide Synthesis and Drug Design

Abstract

In the landscape of peptide-based therapeutics, the manipulation of stereochemistry is a paramount strategy for optimizing pharmacological profiles. This guide provides an in-depth exploration of the key differences between N-α-(tert-Butoxycarbonyl)-O-(tert-butyl)-D-tyrosine (Boc-D-Tyr(tBu)-OH) and its naturally occurring L-isomer, Boc-L-Tyr(tBu)-OH. We will delve into the fundamental principles of chirality and its implications for biological activity, followed by a comparative analysis of the physicochemical properties of these two critical building blocks. Furthermore, this guide will elucidate their distinct applications in solid-phase peptide synthesis (SPPS), with a focus on enhancing peptide stability and modulating receptor interactions. Detailed experimental protocols for the synthesis, purification, and analytical differentiation of peptides containing these isomers are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to harness the power of stereochemistry in their work.

The Significance of Chirality in Peptide Therapeutics

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and medicine. Amino acids, the building blocks of proteins and peptides, exist as enantiomers, designated as L (levorotatory) and D (dextrorotatory) forms. While life on Earth predominantly utilizes L-amino acids, the strategic incorporation of D-amino acids into synthetic peptides has emerged as a powerful tool in drug design.[1]

The primary rationale for this "unnatural" substitution lies in the stereospecificity of enzymes. Proteases, the enzymes responsible for peptide degradation in the body, are chiral and have evolved to recognize and cleave peptide bonds between L-amino acids. By introducing a D-amino acid, the peptide's backbone is altered in a way that sterically hinders protease binding, thereby rendering the peptide resistant to enzymatic degradation. This increased proteolytic stability translates to a longer in vivo half-life, a critical attribute for therapeutic efficacy.[1][2]

Beyond stability, the introduction of a D-amino acid can profoundly influence a peptide's three-dimensional structure. This can lead to altered receptor binding affinities and selectivities, potentially converting an agonist into an antagonist or enhancing its potency.[2]

Physicochemical Properties of this compound and Boc-L-Tyr(tBu)-OH

This compound and Boc-L-Tyr(tBu)-OH are derivatives of the amino acid tyrosine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the phenolic hydroxyl group of the side chain is protected by a tert-butyl (tBu) group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.[3]

While enantiomers share the same chemical formula and connectivity, they exhibit identical physical properties in an achiral environment, with one notable exception: their interaction with plane-polarized light. The D-isomer rotates plane-polarized light in the opposite direction to the L-isomer. This property, known as optical activity, is a cornerstone for their differentiation.

| Property | This compound | Boc-L-Tyr(tBu)-OH | Reference(s) |

| Molecular Formula | C₁₈H₂₇NO₅ | C₁₈H₂₇NO₅ | [4][5] |

| Molecular Weight | 337.42 g/mol | 337.42 g/mol | [4][5] |

| Appearance | White to off-white powder | White to off-white powder | [6] |

| Melting Point | Not consistently reported, may vary | 112-118 °C | [6] |

| Specific Optical Rotation ([α]D) | Positive value (e.g., +15 ± 2° in DMF) | Negative value (e.g., -15 ± 2° in DMF) | [6] |

| Solubility | Soluble in organic solvents like DMF, DCM, and Chloroform. Insoluble in water. | Soluble in organic solvents like DMF, DCM, and Chloroform. Insoluble in water. | [3] |

Applications in Solid-Phase Peptide Synthesis (SPPS)

Both this compound and Boc-L-Tyr(tBu)-OH are integral reagents in Boc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The choice between the D- and L-isomer is dictated by the desired stereochemistry of the final peptide and its intended therapeutic application.

Boc-L-Tyr(tBu)-OH: Mimicking Nature

Boc-L-Tyr(tBu)-OH is the default choice for incorporating tyrosine residues when the goal is to synthesize the natural, biologically active form of a peptide. The vast majority of endogenous peptides and proteins are composed of L-amino acids, and their specific three-dimensional structures, essential for their function, are dictated by this chirality. Therefore, for applications such as structure-activity relationship (SAR) studies of natural peptides or the synthesis of peptide hormones and their analogs, Boc-L-Tyr(tBu)-OH is the appropriate building block.[7]

This compound: Enhancing Therapeutic Potential

The incorporation of this compound is a deliberate strategic decision to enhance the drug-like properties of a synthetic peptide. The primary motivations for using the D-isomer include:

-

Increased Proteolytic Stability: As previously discussed, the presence of a D-amino acid confers resistance to enzymatic degradation, leading to a longer plasma half-life.[1][2] This is particularly crucial for peptides intended for systemic administration.

-

Modulation of Biological Activity: The altered stereochemistry at the tyrosine residue can dramatically impact how the peptide interacts with its target receptor. This can be exploited to fine-tune the peptide's pharmacological profile, for instance, by enhancing binding affinity or converting an agonist to an antagonist.

-

Conformational Constraint: The introduction of a D-amino acid can induce specific turns or kinks in the peptide backbone, leading to a more rigid and defined conformation. This can be advantageous for improving receptor selectivity and reducing off-target effects.[2]

Logical Workflow for Peptide Synthesis using Boc-SPPS

Caption: General workflow for Boc-SPPS incorporating Boc-D/L-Tyr(tBu)-OH.

Experimental Protocols

Protocol for Incorporation of Boc-D/L-Tyr(tBu)-OH in Boc-SPPS

This protocol outlines a manual procedure for a single coupling cycle in Boc-SPPS.

Materials:

-

Merrifield resin pre-loaded with the C-terminal amino acid

-

This compound or Boc-L-Tyr(tBu)-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU/HOBt)

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

-

Drain and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).[8]

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.

-

Wash the resin thoroughly with DCM (5x).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-D/L-Tyr(tBu)-OH (3 equivalents relative to resin substitution) and a coupling reagent like HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

If the reaction is incomplete, a recoupling step may be necessary.

-

Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

The resin is now ready for the next deprotection and coupling cycle.

Analytical Differentiation of this compound and Boc-L-Tyr(tBu)-OH

4.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-isomers, leading to different retention times.[6]

Workflow for Chiral HPLC Analysis

Caption: Workflow for the analysis of enantiomeric purity using chiral HPLC.

Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase such as Chiralcel OD-H (250 x 4.6 mm, 5 µm) is often effective.[6]

-

Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane, 2-propanol, and trifluoroacetic acid (e.g., 90:10:0.1, v/v/v).[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve a small amount of the Boc-Tyr(tBu)-OH sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute as distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the D- and L-isomers.

4.2.2. Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This is a direct method to determine the enantiomeric purity of a bulk sample.[9]

Protocol:

-

Instrumentation: A polarimeter.

-

Solvent: A suitable solvent in which the compound is soluble and does not interfere with the measurement (e.g., Dimethylformamide - DMF).

-

Concentration: Prepare a solution of the Boc-Tyr(tBu)-OH sample of a precisely known concentration (e.g., c = 1 g/100 mL).

-

Measurement:

-

Calibrate the polarimeter with the pure solvent (blank).

-

Fill the sample cell with the prepared solution, ensuring no air bubbles are present.

-

Measure the optical rotation at a specific wavelength, typically the sodium D-line (589 nm), and a controlled temperature (e.g., 20°C).

-

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the sample cell in decimeters, and c is the concentration in g/mL. The measured specific rotation is then compared to the known value for the pure enantiomer to determine the optical purity, which is often correlated with enantiomeric excess.

Impact on Biological Activity: A Case for D-Amino Acid Incorporation

While direct, quantitative comparisons of the pharmacokinetics of peptides differing only by a D-Tyr(tBu) for an L-Tyr(tBu) are not always readily available in public literature, the overarching principle of enhanced stability is well-documented. The incorporation of D-amino acids has been shown to significantly increase the resistance of peptides to enzymatic degradation.[10] This, in turn, can lead to a longer circulation half-life and improved bioavailability, ultimately enhancing the therapeutic effect.[11]

For instance, studies on various peptide families, including opioid peptides, have demonstrated that the substitution of an L-amino acid with its D-enantiomer at a critical position can dramatically increase potency and duration of action due to increased stability against proteolysis.[2]

Conclusion

The choice between this compound and its L-isomer is a critical decision in the design and synthesis of therapeutic peptides. While the L-isomer is essential for replicating natural peptide structures, the D-isomer offers a powerful strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability. By understanding the fundamental differences in their physicochemical properties and their distinct roles in peptide synthesis, researchers can strategically employ these chiral building blocks to develop novel peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols provided in this guide offer a practical framework for the successful incorporation and analysis of these important amino acid derivatives, paving the way for the next generation of peptide therapeutics.

References

- 1. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-Tyr(tBu)-OH - Bachem AG [bioscience.co.uk]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Guide to the Efficient Activation and Coupling of Boc-D-Tyr(tBu)-OH using HBTU/DIEA

Abstract & Introduction

In the field of solid-phase peptide synthesis (SPPS), particularly utilizing the tert-butyloxycarbonyl (Boc) protection strategy, the formation of the amide bond is the cornerstone of chain elongation. Achieving high coupling efficiency at every step is paramount to the synthesis of high-purity, full-length peptides. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the activation and coupling of N-α-Boc-O-tert-butyl-D-tyrosine (Boc-D-Tyr(tBu)-OH) using the highly efficient aminium-based reagent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and the non-nucleophilic base DIEA (N,N-Diisopropylethylamine).

We will delve into the underlying chemical principles, provide detailed, field-proven protocols for both solution-phase and solid-phase applications, and offer insights into process optimization and troubleshooting. The combination of this compound's robust side-chain protection with the rapid activation kinetics of HBTU presents a powerful system for incorporating this critical residue, while understanding the nuanced roles of each component is key to mitigating common side reactions and maximizing yield.

Scientific Principles: The "Why" Behind the Method

Successful peptide coupling is a balance of activating the carboxylic acid sufficiently for rapid amide bond formation while simultaneously suppressing potential side reactions, most notably racemization.[1][2] The HBTU/DIEA system is widely adopted because it excels in achieving this balance.

-

This compound: This is a strategically protected amino acid derivative.[3][4]

-

The N-α-Boc group provides temporary protection for the alpha-amino group, which is stable to the basic conditions of the coupling reaction but readily cleaved by mild acids like trifluoroacetic acid (TFA) to allow for the next coupling cycle.[5]

-

The O-tert-butyl (tBu) ether protects the side-chain hydroxyl group of tyrosine.[4][5] This group is stable to both the basic coupling conditions and the mild acid used for Boc deprotection, preventing O-acylation and other side reactions at the phenolic hydroxyl group. It requires a strong acid, such as anhydrous hydrogen fluoride (HF), for its removal during the final cleavage step.[5]

-

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is a highly efficient coupling reagent that functions by converting the carboxylic acid into a more reactive species.[6][7] Although historically classified as a uronium salt, its true structure is that of an N-guanidinium salt.[8] Its primary role is to create an active ester intermediate that is highly susceptible to nucleophilic attack.[9] HBTU is favored for its rapid reaction rates, high coupling efficiency, and its ability to suppress racemization.[1][7]

-

DIEA (N,N-Diisopropylethylamine or Hünig's Base): DIEA is a sterically hindered, non-nucleophilic organic base.[10][11] Its role is twofold and critical:

-

Activation: It deprotonates the carboxylic acid of this compound, forming a carboxylate anion. This anion is the active nucleophile that attacks HBTU to initiate the activation process.[12][13]

-

Proton Scavenging: In SPPS, following the TFA-mediated deprotection of the N-terminal Boc group, the newly freed amine exists as a TFA salt. DIEA neutralizes this salt to regenerate the free amine, which is essential for it to act as a nucleophile in the subsequent coupling step.[5][10][14] Its steric bulk prevents it from competing with the peptide's N-terminal amine in attacking the activated acid.[10]

-

The Reaction Mechanism

The coupling reaction proceeds through a well-defined, multi-step mechanism. The process begins with the formation of the active ester, which then undergoes aminolysis to form the desired peptide bond.

-

Base-Mediated Carboxylate Formation: DIEA abstracts the acidic proton from the carboxylic acid of this compound.

-

Activation of HBTU: The resulting carboxylate anion performs a nucleophilic attack on the central carbon of the HBTU molecule.

-

Formation of the Active Ester: This leads to the formation of a highly reactive HOBt (1-hydroxybenzotriazole) ester of the amino acid and the release of tetramethylurea, a water-soluble byproduct that is easily washed away during workup.[15]

-

Nucleophilic Attack and Peptide Bond Formation: The free N-terminal amine of the peptide chain attacks the carbonyl carbon of the activated HOBt ester. This step forms the new peptide bond and releases HOBt.

Figure 1: Mechanism of HBTU/DIEA mediated peptide bond formation.

Reagents & Materials Profile

Proper handling and storage of reagents are crucial for successful and reproducible results. All reagents should be of high purity (peptide synthesis grade) and handled under anhydrous conditions where specified.

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Solubility | Storage Conditions |

| This compound | C₁₈H₂₇NO₅ | 337.41[3][16] | White to off-white powder[3] | Soluble in DMF, DCM, DMSO; Insoluble in water[3][4] | 2-8°C, keep dry[17] |

| HBTU | C₁₁H₁₆F₆N₅OP | 379.24[7] | White to off-white crystalline powder[2][7] | Soluble in DMF, DMSO[7] | 2-8°C, moisture-sensitive, store under inert gas[2][7] |

| DIEA (DIPEA) | C₈H₁₉N | 129.24 | Colorless to light yellow liquid | Miscible with most organic solvents | Room temperature, keep tightly closed[18] |

Experimental Protocols

The following protocols provide step-by-step guidance for the activation and coupling of this compound. Stoichiometries in the SPPS protocol are based on the substitution level of the resin.

Protocol 1: Solution-Phase Amide Coupling

This protocol is suitable for coupling this compound to a primary or secondary amine in solution.

-

Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq.) in anhydrous DMF (or another suitable polar aprotic solvent like DCM).

-

Addition of Base: Add DIEA (2.0-2.5 eq.) to the solution and stir for 2-3 minutes.

-

Activation: To the stirring solution, add HBTU (1.0 eq.). The solution may change color (typically to yellow or orange), which is normal.[19] Allow the pre-activation to proceed for 5-15 minutes at room temperature.

-

Coupling: Add the amine component (1.0-1.2 eq.) to the activated mixture.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amino acid is consumed. Reactions are typically complete within 1-4 hours at room temperature.

-

Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol details a standard coupling cycle for adding this compound to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Figure 2: Workflow for a single Boc-SPPS coupling cycle.

Step-by-Step Procedure:

-

Resin Preparation: Start with the resin-bound peptide chain bearing a free N-terminal amine (after neutralization). If starting from the previous cycle, the resin will have an N-terminal Boc group.

-

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes with agitation to remove the N-terminal Boc group.[5]

-

Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual TFA. A typical wash sequence is: DCM (3x), Isopropanol (2x), DCM (3x).[5]

-

Neutralization: To deprotonate the N-terminal ammonium salt, treat the resin with a solution of 5-10% DIEA in DCM or DMF for 5-10 minutes.[5][14] Repeat this step.

-

Washing: Drain the neutralization solution and wash the resin with DMF (3x) to remove excess base.

-

Pre-activation of Amino Acid:

-

In a separate vessel, dissolve this compound (2-4 eq.) and HBTU (2-4 eq., typically ~0.98 eq. relative to the amino acid) in DMF.

-

Add DIEA (4-8 eq.) to the mixture.[5]

-

Allow the activation to proceed for 5-15 minutes.

-

-

Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[5]

-

Monitoring & Final Washing:

-

Take a small sample of resin beads and perform a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step may be repeated ("double coupling").[14]

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.[5]

-

| Reagent | Equivalents (relative to resin substitution) | Purpose |

| This compound | 2.0 - 4.0 | Amino acid building block |

| HBTU | 1.9 - 3.9 | Coupling reagent for carboxyl activation |

| DIEA | 4.0 - 8.0 | Base for neutralization and activation |

Optimization & Troubleshooting

Even with robust protocols, challenges can arise. Understanding how to troubleshoot common issues is key to success.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Steric Hindrance: The peptide sequence may be sterically demanding. - Poor Resin Swelling: Inadequate solvation of the peptide-resin. - Reagent Degradation: HBTU is moisture-sensitive. | - Double Couple: Repeat the coupling step with fresh reagents.[20] - Increase Reaction Time: Extend coupling time to 4 hours or overnight. - Change Solvent: Use NMP, which has superior solvating properties, instead of or mixed with DMF.[20] - Ensure HBTU is fresh and handled under anhydrous conditions. |

| Low Final Yield | - Guanidinylation: Excess HBTU capping the N-terminus.[15] - Incomplete Deprotection/Coupling: Accumulation of deletion sequences. | - Use slight excess of acid over HBTU: A molar ratio of ~1:0.98 (Acid:HBTU) is recommended.[8] - Pre-activate: Always pre-activate the acid with HBTU before adding to the resin to minimize HBTU's contact with the free amine.[15] - Confirm completion of each deprotection and coupling step before proceeding. |

| Racemization | - Prolonged Activation: Allowing the pre-activation step to run for too long. - Excess Base: Using a large excess of DIEA. | - Limit pre-activation time to 5-15 minutes. - Use the minimum amount of DIEA necessary for efficient coupling (see stoichiometry table). - The addition of HOBt (1 eq.) can further suppress racemization in difficult cases.[21] |

Safety Precautions

-

TFA: Is highly corrosive and volatile. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

HBTU: Can be an irritant. Avoid inhalation of dust and contact with skin and eyes.[17]

-

DIEA: Is a flammable liquid and corrosive. Handle in a fume hood and wear appropriate PPE.

-

DMF: Is a skin and respiratory irritant. Handle in a well-ventilated area or fume hood.

Conclusion

The activation of this compound with HBTU and DIEA is a highly effective and reliable method for its incorporation into peptide chains. By understanding the mechanism of action, adhering to optimized stoichiometries, and employing a pre-activation strategy, researchers can achieve high coupling efficiencies while minimizing side reactions. The protocols and troubleshooting guide provided herein serve as a robust framework for scientists engaged in peptide synthesis, enabling the production of complex and high-purity peptides for research and drug development.

References

- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 2. HBTU | 94790-37-1 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 507276-74-6: this compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 7 Powerful Benefits of HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) [ketonepharma.com]

- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. N,N-Diisopropylethylamine (DIPEA), 2.5 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. This compound | 507276-74-6 | FB72175 | Biosynth [biosynth.com]

- 17. peptide.com [peptide.com]

- 18. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. peptide.com [peptide.com]

Application Notes and Protocols for Boc-Solid Phase Peptide Synthesis (Boc-SPPS): A Guide to Amino Acid Equivalents and Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boc-SPPS: The Foundation of Chemical Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group for the temporary masking of the Nα-amino function is a cornerstone technique in the chemical synthesis of peptides. This methodology involves the sequential addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, or resin. The elegance of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy lies in its graduated acid lability. The Nα-Boc group is cleaved using a moderately strong acid, typically trifluoroacetic acid (TFA), while the more robust benzyl-based side-chain protecting groups are removed at the final stage of the synthesis with a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2][3] This differential stability is the key to the selective and controlled elongation of the peptide chain.

The Boc-SPPS workflow is a cyclical process, as illustrated below, involving the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and the coupling of the subsequent Nα-Boc protected amino acid.[4] This cycle is iterated until the desired peptide sequence is fully assembled. The final step is the cleavage of the peptide from the solid support, with the concurrent removal of all side-chain protecting groups.

Core Components of Boc-SPPS

The success of a Boc-SPPS campaign is critically dependent on the judicious selection of its core components: the solid support (resin), the protected amino acid building blocks, and the reagents used to facilitate the formation of the peptide bond (coupling reagents).

Solid Supports for Boc-SPPS

The choice of resin is dictated by the desired C-terminal functionality of the final peptide.

-

Merrifield Resin (Chloromethylpolystyrene): This is the classic resin for Boc-SPPS and is used for the synthesis of peptides with a C-terminal carboxylic acid.[5] The first amino acid is typically attached to the resin as a cesium salt to ensure a racemization-free esterification.[5]

-

MBHA and BHA Resins: For the synthesis of peptide amides, 4-methylbenzhydrylamine (MBHA) and benzhydrylamine (BHA) resins are the supports of choice.[5] The MBHA resin, in particular, offers an optimal balance of stability towards the repetitive TFA treatments and lability towards the final strong acid cleavage.[5]

Nα-Boc-Protected Amino Acids and Side-Chain Protection

The Boc protecting group is used for the temporary protection of the α-amino group of the incoming amino acid. The side chains of many amino acids are reactive and must be protected with "permanent" protecting groups to prevent side reactions during the synthesis. In the Boc/Bzl strategy, these side-chain protecting groups are typically benzyl-based and are stable to the TFA used for Boc deprotection but are cleaved by strong acids like HF.[6]

| Amino Acid | Nα-Protection | Side-Chain Protecting Group (Typical) |

| Alanine (Ala) | Boc | None |

| Arginine (Arg) | Boc | Tosyl (Tos) or Nitro (NO2) |

| Asparagine (Asn) | Boc | None (potential for side reactions) |

| Aspartic Acid (Asp) | Boc | Benzyl (Bzl) or Cyclohexyl (cHex) |

| Cysteine (Cys) | Boc | 4-Methylbenzyl (Meb) or Acetamidomethyl (Acm) |

| Glutamic Acid (Glu) | Boc | Benzyl (Bzl) or Cyclohexyl (cHex) |

| Glutamine (Gln) | Boc | None (potential for side reactions) |

| Glycine (Gly) | Boc | None |

| Histidine (His) | Boc | Dinitrophenyl (Dnp) or Benzyloxymethyl (Bom) |

| Isoleucine (Ile) | Boc | None |

| Leucine (Leu) | Boc | None |

| Lysine (Lys) | Boc | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |

| Methionine (Met) | Boc | None (can be oxidized) |

| Phenylalanine (Phe) | Boc | None |

| Proline (Pro) | Boc | None |

| Serine (Ser) | Boc | Benzyl (Bzl) |

| Threonine (Thr) | Boc | Benzyl (Bzl) |

| Tryptophan (Trp) | Boc | Formyl (For) |

| Tyrosine (Tyr) | Boc | 2,6-Dichlorobenzyl (2,6-di-Cl-Bzl) or Bromobenzyloxycarbonyl (Br-Z) |

| Valine (Val) | Boc | None |

Coupling Reagents: The Engine of Peptide Bond Formation

The formation of the amide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide chain is not spontaneous and requires an activating agent, known as a coupling reagent.[7] The ideal coupling reagent should be highly efficient, minimize the risk of racemization, and produce byproducts that are easily removed.[8]

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic coupling reagents.[7] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. To mitigate these side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with carbodiimides.[7][9] HOBt traps the O-acylisourea intermediate to form an HOBt-active ester, which is less prone to racemization and more reactive towards the amine.[9][10]

-

DCC: While widely used in solution-phase synthesis, the dicyclohexylurea byproduct is insoluble and can clog the resin, making it less suitable for SPPS.[8]

-

DIC: The diisopropylurea byproduct is more soluble in common SPPS solvents and can be washed away, making DIC a preferred carbodiimide for solid-phase applications.[8][11]

Phosphonium salt-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient and less prone to side reactions compared to carbodiimides. They react with the carboxylic acid to form an active ester in situ, which then reacts with the amine to form the peptide bond.

Uronium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most popular and effective coupling reagents for SPPS.[12] They rapidly activate the carboxylic acid to form an HOBt active ester, leading to high coupling efficiencies and minimal racemization.[10]

The Boc-SPPS Workflow: Detailed Protocols

The following protocols provide a step-by-step guide to the manual Boc-SPPS process.

The Boc-SPPS Cycle

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. peptide.com [peptide.com]

- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 11. bachem.com [bachem.com]

- 12. HBTU - Wikipedia [en.wikipedia.org]

Step-by-step Nα-Boc deprotection using trifluoroacetic acid (TFA).

Investigating Boc Deprotection

I'm starting with focused Google searches to build a solid foundation on N α-Boc deprotection using TFA. I'm especially interested in the reaction mechanism and the role of common scavengers. I want to build a comprehensive understanding of this process.

Refining Reaction Protocols

I'm now structuring an application note. I will explain the mechanism of TFA-mediated Boc deprotection, including the acid's role and carbocation formation. I'll visualize this with a DOT graph. I'll also detail scavenger functions with citations. Next, I'll provide a step-by-step protocol for a typical Boc deprotection reaction, complete with a reagent summary and workflow graph.

Expanding Experimental Details

My focus has shifted to the practical application of the deprotection method. I'm now drafting the experimental protocol, detailing reagent preparation and purification steps. I'm also preparing a scavenger table for easy reference. Safety and troubleshooting are next on the list, aiming to address the most common problems. I will then ensure the references are correct and formatted.

Application Note & Protocol: Final Cleavage of Peptides with Tyr(tBu) from Merrifield Resin using HF

Abstract

This document provides a comprehensive guide for the final cleavage of peptides containing tert-butyl protected tyrosine, Tyr(tBu), from Merrifield resin using anhydrous hydrogen fluoride (HF). This critical step in Boc-based solid-phase peptide synthesis (SPPS) presents unique challenges, primarily the generation of reactive tert-butyl cations that can lead to deleterious side reactions. This guide details the underlying chemical principles, provides field-proven protocols, and emphasizes the stringent safety measures required when handling HF. It is intended for researchers, scientists, and drug development professionals seeking to maximize peptide yield and purity.

Theoretical Background

The Merrifield Resin and Boc/Bzl Strategy

The use of Merrifield resin, a chloromethylated polystyrene support, is a cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS.[1] The peptide is assembled stepwise on this solid support, with the Nα-amino group temporarily protected by the acid-labile Boc group. Side-chain functional groups are protected by more robust, benzyl-type groups, which are stable to the milder acid (e.g., trifluoroacetic acid, TFA) used for Boc removal at each cycle.[2]

The Role of the Tyr(tBu) Protecting Group

The phenolic hydroxyl group of tyrosine is nucleophilic and requires protection to prevent side reactions, such as O-acylation, during peptide synthesis.[3] The tert-butyl (tBu) ether in Tyr(tBu) is an ideal protecting group in Boc-SPPS due to its stability under the repetitive TFA treatments used for Nα-Boc deprotection. However, its removal requires a very strong acid, for which anhydrous hydrogen fluoride is the industry standard.[2][3]

The HF Cleavage Mechanism: A Double-Edged Sword

Anhydrous HF is a highly effective reagent that simultaneously cleaves the finished peptide from the Merrifield resin and removes most side-chain protecting groups, including the tBu ether from tyrosine.[4] The cleavage proceeds via an SN1 mechanism, where the strong acid protonates the ether oxygen, leading to the formation of a highly reactive tert-butyl carbocation and the free tyrosine hydroxyl group.[5]

The Core Challenge: This liberated tert-butyl cation is a potent electrophile. If not effectively neutralized, it will readily alkylate any available nucleophiles in the reaction mixture.[6] Sensitive residues like Tryptophan (Trp), Methionine (Met), and even deprotected Tyrosine itself are prime targets for this irreversible side reaction, leading to significant impurities that are often difficult to separate from the desired peptide.[7]

Scavengers: The Key to High-Purity Peptides

To prevent t-butylation and other side reactions, the cleavage reaction must be performed in the presence of "scavengers." These are nucleophilic compounds added to the cleavage cocktail to trap reactive carbocations.[6][8] Anisole is a classic and highly effective scavenger for this purpose.[7][9] It readily undergoes Friedel-Crafts alkylation with the tert-butyl cation, forming harmless, ether-soluble byproducts.

Safety Precautions: Handling Anhydrous Hydrogen Fluoride

WARNING: Anhydrous Hydrogen Fluoride (HF) is an extremely toxic, corrosive, and dangerous chemical. It can cause severe, penetrating burns to the skin, eyes, and lungs, and exposure can be fatal. All work with HF MUST be conducted inside a dedicated, HF-resistant fume hood using a specialized HF cleavage apparatus.[5][10]

-